molecular formula C8H9IO2 B13985427 (1R)-1-(4-Iodophenyl)ethane-1,2-diol CAS No. 586417-79-0

(1R)-1-(4-Iodophenyl)ethane-1,2-diol

Cat. No.: B13985427
CAS No.: 586417-79-0
M. Wt: 264.06 g/mol
InChI Key: ZNNCSCNNQXKILF-QMMMGPOBSA-N
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Description

(1R)-1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Iodophenyl)ethane-1,2-diol typically involves the iodination of a precursor compound, followed by the introduction of the ethane-1,2-diol group. One common method might include:

    Iodination: Starting with a phenyl compound, an iodination reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of Ethane-1,2-diol: The iodinated phenyl compound can then undergo a reaction with ethylene oxide or a similar reagent to introduce the ethane-1,2-diol group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Iodophenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form a hydrogenated phenyl compound.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated phenyl compounds.

    Substitution: Formation of phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(4-Iodophenyl)ethane-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be used to study the effects of iodine-containing compounds on biological systems. Its diol group can also interact with various enzymes and proteins, making it useful in biochemical studies.

Medicine

Potential applications in medicine could include the development of new pharmaceuticals. The iodine atom can be used for radiolabeling, allowing for the tracking of the compound in biological systems.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Iodophenyl)ethane-1,2-diol would depend on its specific application. In general, the iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The diol group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Bromophenyl)ethane-1,2-diol: Similar structure but with a bromine atom instead of iodine.

    (1R)-1-(4-Chlorophenyl)ethane-1,2-diol: Similar structure but with a chlorine atom instead of iodine.

    (1R)-1-(4-Fluorophenyl)ethane-1,2-diol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (1R)-1-(4-Iodophenyl)ethane-1,2-diol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.

Properties

CAS No.

586417-79-0

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

IUPAC Name

(1R)-1-(4-iodophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1

InChI Key

ZNNCSCNNQXKILF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)I

Canonical SMILES

C1=CC(=CC=C1C(CO)O)I

Origin of Product

United States

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